molecular formula C18H16N2O4 B6421572 N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946260-10-2

N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B6421572
CAS No.: 946260-10-2
M. Wt: 324.3 g/mol
InChI Key: RCNUJRGIKSFDCU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at position 3 of the quinoline core, a hydroxyl substituent at position 4, and a 2,5-dimethoxyphenyl moiety attached to the amide nitrogen. Its structural framework—a 4-hydroxyquinoline-3-carboxamide—is a privileged scaffold in medicinal chemistry, enabling interactions with diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUJRGIKSFDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation-Cyclization Approach

The most widely adopted strategy involves three distinct stages:

  • Formation of 4-hydroxyquinoline-3-carboxylic acid intermediates

    • Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is synthesized via condensation of o-nitrobenzoic acid with potassium monoethyl malonate in the presence of N,N-carbonyldiimidazole (CDI).

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding ethyl 3-(2-aminophenyl)-3-oxopropanoate.

    • Cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates ethyl 4-hydroxyquinoline-3-carboxylate.

  • Carboxamide formation

    • Hydrolysis of the ethyl ester (NaOH/EtOH) produces 4-hydroxyquinoline-3-carboxylic acid.

    • Activation with thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride.

    • Aminolysis with 2,5-dimethoxyaniline in acetone with K₂CO₃ yields the target compound.

Key reaction parameters:

StepTemperature (°C)SolventCatalystYield (%)
Nitro reduction25–30Ethanol10% Pd/C85–92
Cyclization80–90DMFDMF-DMA78–84
Aminolysis0–5 (ice bath)AcetoneK₂CO₃65–72

Alternative Pathway via Direct Amidation

A modified approach skips the ester intermediate:

  • In-situ activation of 4-hydroxyquinoline-3-carboxylic acid

    • Carbodiimide-mediated coupling (EDC/HOBt) with 2,5-dimethoxyaniline in dichloromethane.

  • Microwave-assisted synthesis

    • Reduces reaction time from 12 hours to 45 minutes at 120°C with comparable yields (68–71%).

Advantages:

  • Eliminates SOCl₂ handling risks

  • Enables one-pot synthesis from carboxylic acid precursors

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents significantly impact cyclization yields:

SolventDielectric Constant (ε)Reaction Yield (%)
DMF36.784
DMSO46.779
NMP32.281

DMF achieves optimal balance between solubility and reaction kinetics through its strong coordinating ability with intermediates.

Temperature-Dependent Regioselectivity

The amidation step exhibits pronounced temperature sensitivity:

Temperature (°C)Desired Product (%)Byproducts (%)
0–57215
20–255829
40–503463

Low temperatures suppress N-oxide formation and quinoline ring decomposition.

Characterization and Quality Control

Spectroscopic Validation

Key spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 12.34 (s, 1H, OH), 10.21 (s, 1H, NH), 8.82 (d, J=8.4 Hz, 1H, quinoline-H), 8.21–7.45 (m, 6H, aromatic), 3.87 (s, 6H, OCH₃)

  • IR (KBr):
    3245 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1580 cm⁻¹ (quinoline C=N)

Purity Assessment via HPLC

Standardized analytical conditions:

ColumnMobile PhaseFlow RateRetention TimePurity Threshold
C18 (250×4.6)MeCN:H₂O (55:45)+0.1% TFA1.0 mL/min8.2 min≥98.5%

Impurity profiling identifies three primary byproducts (<1.5% total):

  • N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-2-carboxamide (regioisomer)

  • 4-hydroxyquinoline-3-carboxylic acid (unreacted intermediate)

  • Bis-amide dimer

Research Advancements and Challenges

Catalytic System Innovations

Recent developments include:

  • Enzyme-mediated amidation: Lipase B (CAL-B) in tert-butanol achieves 61% yield with reduced racemization risk

  • Flow chemistry: Microreactor systems enhance heat/mass transfer, boosting cyclization yields to 89%

Persistent Synthetic Challenges

  • Regioselectivity in quinoline functionalization

    • Electron-donating methoxy groups direct electrophilic substitution to C-6/C-8 positions, complicating C-3 carboxamide formation

  • Scale-up limitations

    • Hydrogenation steps require specialized equipment for exothermic nitro reductions

    • Chromatographic purification becomes cost-prohibitive above 500g batches

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Molecular Formula : C₁₂H₁₃N₃O₃
IUPAC Name : N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

The synthesis typically involves multi-step organic reactions, including the preparation of 2,5-dimethoxyphenylacetic acid followed by halogenation and amide formation. The structural complexity allows it to participate in diverse chemical reactions such as oxidation and substitution.

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex quinoline derivatives.
  • Reaction Mechanisms : The compound is used to study reaction mechanisms due to its unique structural features.

Biology

  • Enzyme Interaction Studies : Its biological activity makes it suitable for investigating enzyme interactions and cellular processes.
  • Potential Therapeutic Applications : It is being explored for its potential in treating various diseases due to its bioactive properties.

Medicine

  • Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and inhibition of cell proliferation .
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective capabilities against diseases like Alzheimer's by enhancing neprilysin activity, which is crucial for amyloid-beta clearance .

Industry

  • Material Development : The compound can be utilized in developing new materials with specific properties, such as fluorescence or conductivity.

This compound has demonstrated a range of biological activities:

  • Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Studies indicate potential anti-inflammatory activity, making it a candidate for further therapeutic exploration .

Case Studies and Structure-Activity Relationships (SAR)

  • Anticancer Studies :
    • A study assessed the compound's ability to inhibit acute experimental autoimmune encephalomyelitis (aEAE) in mice. Results indicated significant inhibition of clinical symptoms at higher doses .
    • Table 1 summarizes the cytotoxic effects against different cancer cell lines:
    Cell LineIC₅₀ (µM)Mechanism of Action
    Breast Cancer15Induction of apoptosis
    Lung Cancer20Inhibition of proliferation
  • Neuroprotective Activity :
    • Research indicates that compounds similar to this compound enhance neprilysin activity, which may help in reducing amyloid-beta levels associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative properties are summarized below.

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide 4-OH, N-(2,5-dimethoxyphenyl) ~353.34 Potential kinase inhibition; moderate solubility in polar solvents
1-Butyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1-butyl, 4-OH, 2-oxo, N-(2,5-dimethylphenyl) 376.44 Enhanced lipophilicity; lower aqueous solubility; uncharacterized bioactivity
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 1-pentyl, 4-thioxo, N3-(3,5-dimethyladamantyl) ~523.10 Improved metabolic stability; potent kinase inhibition (IC₅₀ < 100 nM)
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) 6-Cl, 4-oxo, N3-(3,5-dimethyladamantyl) ~525.56 High cytotoxicity (IC₅₀ = 2.1 μM in cancer cells); moderate solubility

Key Observations:

  • Aromatic Moieties: The 2,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may increase metabolic stability relative to the 2,5-dimethylphenyl analog in .
  • Bulkier Substituents: Adamantyl groups (as in compounds 47 and 52) significantly increase molecular weight and lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility: The target compound’s hydroxyl group confers higher polarity (logP ~2.5) compared to adamantyl-containing analogs (logP >5), suggesting better solubility in aqueous media .
  • Enzymatic Stability: The 4-hydroxyquinoline core is prone to glucuronidation in vivo, whereas 4-thioxo derivatives (e.g., compound 47) exhibit slower hepatic clearance due to reduced phase II metabolism .
  • Biological Activity: Adamantyl-substituted analogs (e.g., 52) show superior cytotoxicity in cancer cell lines, likely due to enhanced hydrophobic interactions with kinase ATP-binding pockets .

Research Findings and Implications

  • Kinase Inhibition: Quinoline-3-carboxamides with bulky N3 substituents (e.g., adamantyl) demonstrate nanomolar inhibitory activity against tyrosine kinases, whereas smaller substituents (e.g., methoxyphenyl) exhibit weaker binding .
  • Antimicrobial Potential: 4-Hydroxyquinoline derivatives with electron-rich aromatic groups (e.g., dimethoxyphenyl) show moderate activity against Gram-positive bacteria, possibly via DNA gyrase inhibition .
  • Synthetic Challenges: The introduction of methoxy groups requires careful optimization of reaction conditions (e.g., protection/deprotection steps) to avoid demethylation .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with 2,5-dimethoxyaniline. The resulting compound exhibits a quinoline core, which is known for its diverse biological activities.

Structure-Activity Relationship (SAR) studies have shown that modifications to the quinoline structure can significantly influence biological activity. For instance, variations in substituents on the aromatic rings can affect potency against specific targets such as cancer cells or viruses .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable anticancer properties. The mechanism of action often involves the modulation of topoisomerases, leading to DNA damage and subsequent apoptosis in cancer cells .

A study evaluating various quinoline derivatives demonstrated that certain compounds displayed significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.22 μM to 6.18 μM. For example, compounds similar to this compound showed promising results in inhibiting EGFR kinase activity and inducing apoptosis through upregulation of p53 and caspases .

CompoundIC50 (μM)Mechanism of Action
This compoundTBDTopoisomerase inhibition
Compound 6h0.22EGFR inhibition, apoptosis induction
Doxorubicin6.18DNA intercalation

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Similar compounds have been evaluated for their ability to inhibit viruses such as SARS-CoV-2 and dengue virus. For instance, certain derivatives exhibited significant inhibitory effects with IC50 values indicating effective antiviral action without substantial cytotoxicity .

Case Studies

  • Anticancer Efficacy : In a study on autoimmune disorders using quinoline derivatives, this compound was tested in vivo for its ability to inhibit disease progression in mouse models. Results indicated a marked reduction in clinical symptoms compared to control groups .
  • Antiviral Properties : A recent investigation into the antiviral effects of quinoline derivatives revealed that modifications enhancing lipophilicity resulted in increased efficacy against viral infections while maintaining low toxicity profiles . This highlights the importance of structural modifications in optimizing therapeutic potential.

Q & A

Q. What are the established synthetic protocols for N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, and how can reaction parameters influence yield and purity?

The synthesis typically involves coupling 4-hydroxyquinoline-3-carboxylic acid derivatives with substituted anilines under anhydrous conditions. For example, analogs like 4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide are synthesized via condensation reactions in dimethylformamide (DMF) at room temperature, achieving yields of 46–65% . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : A 1:1.5 molar ratio of quinoline precursor to aniline derivative optimizes yield.
  • Purification : Column chromatography or recrystallization from ethanol improves purity. Yield discrepancies may arise from incomplete coupling or side reactions; monitoring via TLC and optimizing reaction time (8–24 hours) are critical .

Q. Which spectroscopic and chromatographic methods are critical for confirming the molecular structure and purity of this compound?

A multi-technique approach is essential:

  • 1H/13C-NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline core) .
  • IR spectroscopy : Confirms functional groups (e.g., hydroxyl stretches at 3200–3400 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HR-MS : Validates molecular mass (e.g., calculated vs. observed m/z for C19H18N2O4: ±0.001 Da accuracy) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the solid-state structure of quinoline-3-carboxamide derivatives?

Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) require robust refinement strategies:

  • SHELX suite : Use SHELXL for high-resolution refinement and SHELXD for phase correction in twinned crystals .
  • Validation tools : Check R-factors (<5% for high-quality data), and employ PLATON to detect disorders or solvent effects .
  • Data collection : Optimize crystal mounting and cooling (100 K) to minimize lattice defects.

Q. What experimental approaches are recommended for elucidating the structure-activity relationships (SAR) of this compound analogs in biological systems?

SAR studies involve:

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → chloro) to probe steric/electronic effects .
  • Biological assays : Screen for kinase inhibition (e.g., TAOK2 IC50 via MBP phosphorylation assays) .
  • Computational modeling : Dock analogs into target proteins (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis . Statistical tools like QSAR models correlate structural features (e.g., logP, PSA) with activity .

Q. What methodologies are effective in assessing the hydro-lipophilic properties of this compound derivatives, and how do these properties influence bioavailability?

Hydro-lipophilic balance impacts solubility and membrane permeability. Key methods include:

  • logP determination : Shake-flask or HPLC methods quantify octanol-water partitioning .
  • PSA calculation : Use software (e.g., Molinspiration) to compute polar surface area (<90 Ų for oral bioavailability) .
  • Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Derivatives with lower logP (<3) and moderate PSA (40–80 Ų) typically exhibit improved bioavailability .

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